molecular formula C9H10O2 B1297913 2,6-Dimethyl-4-hydroxybenzaldehyde CAS No. 70547-87-4

2,6-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B1297913
CAS No.: 70547-87-4
M. Wt: 150.17 g/mol
InChI Key: XXTRGLCPRZQPHJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-hydroxybenzaldehyde (2,6-DMHBA) is a naturally occurring compound found in several species of plants and fungi. It is an important component of the flavonoid biosynthesis pathway, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis Processes

  • Selective Oxidation : 2,6-Dimethyl-4-hydroxybenzaldehyde can be synthesized through the selective oxidation of 2,4,6-trimethylphenol. This process utilizes copper-mediated reactions in the presence of various agents like CuCl2, K2CO3, and H2O2, achieving good yields (Sun et al., 2008). A similar study also emphasized the role of copper(II) chloride-oxime or copper(II) chloride-amine catalysts in the oxidation of 2,4,6-trimethylphenol to produce 3,5-dimethyl-4-hydroxybenzaldehyde (ShimizuMasao et al., 2006).

Solubility and Thermodynamics

  • Solubility Studies : Research on 4-hydroxybenzaldehyde, a close relative of this compound, revealed its solubility in various organic solvents. The study provided insights into its solubility behavior and thermodynamic properties, which are vital for purification and optimization processes (Wang et al., 2017).

Reaction Mechanisms

  • Synthesis of Ethers : A study focusing on the reaction of 2,6-dimethyl-4-methoxybenzaldehyde, a derivative of the compound of interest, with methylmagnesium iodide highlighted the formation of different isomeric ethers and examined their properties and reactions (Kamikawa et al., 1968).

Catalysis and Reactions

  • Copper-mediated Oxidation : Copper-based catalysts are crucial for the selective oxidation of aromatic methyl groups, especially in synthesizing substituted hydroxybenzaldehydes, which are significant in the pharmaceutical and perfume industries. This research sheds light on the bioinspired Cu/neocuproine system for selective para-formylation of mesitol, a related compound (Boldron et al., 2005).
  • Novel Oxidation Methods : Novel methods for oxidizing phenols, including 2,4,6-trimethylphenol, to produce hydroxybenzaldehydes using copper(II) complex catalysts and oxygen systems have been explored. This approach emphasizes the role of acids in the oxidative demethylation process (Takehira et al., 1991).

Safety and Hazards

The safety data sheet indicates that 2,6-Dimethyl-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dimethyl-4-hydroxybenzaldehyde are cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage.

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the antioxidation components, leading to an increase in oxidative stress within the fungal cell .

Biochemical Pathways

The affected biochemical pathways primarily involve the cellular antioxidation process. The inhibition of superoxide dismutases and glutathione reductase by this compound disrupts the balance of reactive oxygen species within the cell . This disruption can lead to oxidative damage to various cellular components, including proteins, lipids, and DNA.

Result of Action

The molecular and cellular effects of this compound’s action include increased oxidative stress within the fungal cell, leading to damage to cellular components and potentially cell death . This results in effective inhibition of fungal growth.

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s redox-active nature allows it to disrupt the antioxidation systems of cells, making it a potent antifungal agent. This interaction is primarily through the destabilization of cellular redox homeostasis, leading to the inhibition of fungal growth .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation components, such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress within the cells, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce oxidative stress makes it a potential candidate for antifungal therapies, as it can enhance the efficacy of conventional antifungal agents .

Molecular Mechanism

The molecular mechanism of this compound involves its redox-active properties. The compound exerts its effects by binding to and inhibiting enzymes involved in cellular antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cells, causing oxidative stress and subsequent cellular damage. Additionally, this compound can form adducts with biomolecules, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also contribute to its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained oxidative stress and cellular damage, highlighting its potential for prolonged antifungal efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play essential roles in cellular antioxidation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular redox homeostasis. The compound’s involvement in these pathways highlights its potential as a modulator of cellular redox states .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cells . Additionally, binding proteins can facilitate its localization and accumulation in specific cellular compartments, enhancing its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular antioxidation components and its subsequent biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTRGLCPRZQPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343631
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70547-87-4
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

4-Allyloxy-2,6-dimethyl-benzaldehyde, 9.67 g (50.9 mmole), 1.14 g (5.09 mmole) of palladium II acetate, and 8.00 g (30.5 mmole)of triphenylphosphine was mixed in a flask. Formic acid, 2.11 ml (56 mmole), was added and the mixture was swirled in a 800 oil bath. Within 15 seconds the reaction exothermed and turned very dark. The gum was dissolved in ethyl acetate, washed once in sodium bicarbonate, once in water, and once in brine then chromatographed on 350 ml silica, using 20%, then 40% ethyl acetate/hexane. Fractions were bulked and crystallize from methylene chloride/hexane to give 3.90 g (51%) of subtitled product which was used without further purification.
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4-Allyloxy-2,6-dimethyl-benzaldehyde
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51%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde (2.4 g, 9 mmol) in THF (10 mL) was added TBAF (10 mL of a 1.0 M solution in THF). After an hour at ambient temperature, the reaction mixture was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure to give 4-hydroxy-2,6-dimethylbenzaldehyde as a yellow oil.
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4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 2,6-Dimethyl-4-hydroxybenzaldehyde derivatives in pharmaceutical research?

A1: Research has investigated the use of this compound as a starting material for synthesizing potential antisecretory antidiarrheal agents. [] Specifically, researchers synthesized a series of aromatic aminoguanidine hydrazones, with the this compound hydrazone derivative demonstrating promising activity. This compound exhibited antisecretory effects in the cholera toxin-treated rat jejunum model and the rabbit ileum Ussing chamber, suggesting potential as an α2-adrenergic agonist. []

Q2: What is an improved synthetic method for producing this compound?

A2: An optimized formates method utilizes a specific ratio of reactants: 3,5-dimethyl phenol, Zinc cyanide (Zn(CN)2), and Aluminum chloride (AlCl3) in a 1:0.7:1.8 ratio. [] The reaction, catalyzed by distillation Aluminum oxide (Al2O3) at 65°C, yields 51.1% of this compound, marking a 10.1% improvement over traditional methods. [] The product also exhibits high purity at 99.5%. []

Q3: What is the significance of the structural features of this compound in its derivatives' activity?

A3: While the provided abstracts don't delve into detailed structure-activity relationship studies, the research on antidiarrheal agents highlights the importance of the aromatic aminoguanidine hydrazone structure. [] Modifications to the this compound core, such as substitutions on the aromatic ring or variations in the hydrazone moiety, could potentially influence the compound's interaction with α2-adrenergic receptors and, consequently, its antisecretory activity. [] Further research exploring these modifications is needed to establish definitive structure-activity relationships.

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